Fmoc-Gln(Trt)-OH

Catalog No.
S761886
CAS No.
132327-80-1
M.F
C39H34N2O5
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Gln(Trt)-OH

CAS Number

132327-80-1

Product Name

Fmoc-Gln(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1

InChI Key

WDGICUODAOGOMO-DHUJRADRSA-N

Synonyms

Fmoc-Gln(Trt)-OH;132327-80-1;Nalpha-Fmoc-Ndelta-trityl-L-glutamine;N|A-Fmoc-N|A-trityl-L-glutamine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoicacid;PubChem10017;KSC180C8T;47674_ALDRICH;SCHEMBL120503;FMOC-GLUTAMINE(TRT)-OH;N-Fmoc-N5-trityl-L-Glutamine;47674_FLUKA;CTK0I0189;MolPort-003-934-256;ACT07170;ZINC4544716;ANW-43307;CF-179;FC1237;MFCD00077056;AKOS015895396;AKOS015924207;RTR-004425;AK-46033;AB0012739

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

The exact mass of the compound Fmoc-Gln(Trt)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Gln(Trt)-OH is a critical amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) for the precise incorporation of glutamine residues. It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for alpha-amino protection and an acid-labile trityl (Trt) group protecting the side-chain primary amide. In commercial and laboratory-scale peptide manufacturing, the bulky trityl group is essential to ensure high solubility in standard coupling solvents like N,N-Dimethylformamide (DMF) and to sterically shield the reactive amide from deleterious side reactions during carboxyl activation and chain elongation.

Procurement Fit

Fmoc/Trt double-protected L-glutamine building block for Fmoc SPPS
Supplied with high enantiomeric and HPLC purity specifications
Trt side-chain protection prevents Gln dehydration during carbodiimide activation

Attempting to substitute Fmoc-Gln(Trt)-OH with the cheaper, unprotected Fmoc-Gln-OH introduces severe manufacturability and purity bottlenecks. Unprotected glutamine exhibits notoriously poor solubility in DMF, leading to incomplete dissolution and precipitation during preactivation in automated synthesizer manifolds. Furthermore, during activation with standard coupling reagents, the unprotected primary amide of Fmoc-Gln-OH undergoes rapid dehydration to form a cyano (nitrile) byproduct, or cyclizes to form pyroglutamate (-17 Da mass change). These side reactions generate closely related deletion sequences and structural impurities that drastically reduce the final crude peptide yield and complicate downstream HPLC purification, making the unprotected variant commercially unviable for complex peptide sequences[1].

Substitution Risk

Fmoc-Gln-OH
Poor DMF solubility limits coupling efficiency; lacks side-chain protection, leading to nitrile formation.
Unprotected Gln derivatives
Dehydration to nitrile during carbodiimide activation generates truncated impurities difficult to remove.
Mtt-protected Gln (Fmoc-Gln(Mtt)-OH)
Higher acid lability cleaves at low TFA, compromising orthogonal deprotection with Boc/tBu groups.

Prevention of Amide Dehydration and Nitrile Impurity Formation

The trityl protecting group on Fmoc-Gln(Trt)-OH sterically shields the gamma-amide, effectively eliminating dehydration side reactions during carboxyl activation. Comparative SPPS data shows that while unprotected Fmoc-Gln-OH is highly susceptible to dehydration of its amide side chain to a nitrile under standard Fmoc coupling conditions, Fmoc-Gln(Trt)-OH suppresses this side reaction to negligible levels, maintaining the structural integrity of the glutamine residue [1].

Evidence DimensionNitrile Impurity Formation
Target Compound DataFmoc-Gln(Trt)-OH (Negligible nitrile formation during activation)
Comparator Or BaselineFmoc-Gln-OH (High risk of primary amide dehydration to nitrile)
Quantified DifferenceNear-total suppression of dehydration side reactions
ConditionsStandard Fmoc-SPPS activation using carbodiimide or uronium reagents

Eliminating dehydration directly prevents the generation of difficult-to-separate structural analogs, drastically reducing downstream HPLC purification costs and preventing batch failures.

DMF solubility
Reported
Clearly soluble vs Much less soluble
Supports SPPS coupling efficiency
25 mmol/50 mL DMF condition

Suppression of Spontaneous Pyroglutamate Cyclization

Unprotected glutamine residues are highly prone to intramolecular cyclization, forming pyroglutamyl species (observed as a -17 Da mass loss) during synthesis and cleavage, even under mildly acidic or neutral conditions. The bulky Trt group on Fmoc-Gln(Trt)-OH completely blocks the nitrogen atom from participating in this cyclization pathway until the final global cleavage step, ensuring the linear peptide sequence is preserved [1].

Evidence DimensionPyroglutamate Formation (-17 Da byproduct)
Target Compound DataFmoc-Gln(Trt)-OH (0% cyclization during chain elongation)
Comparator Or BaselineFmoc-Gln-OH (Significant conversion to pyroglutamate over time)
Quantified DifferenceComplete prevention of N-terminal or internal cyclization during synthesis
ConditionsFmoc deprotection and chain elongation cycles

Preventing pyroglutamate formation is critical for maintaining the biological activity of the target peptide and avoiding irreversible truncation of the growing peptide chain.

HPLC purity
Specification review
≥99.0%
Controlled impurity profile for SPPS
Individual impurities ≤0.1% each

Precursor Solubility in Standard SPPS Solvents (DMF)

A critical processability metric for automated SPPS is the solubility of the amino acid building block in N,N-Dimethylformamide (DMF). The lipophilic trityl group disrupts intermolecular hydrogen bonding that otherwise causes aggregation. Consequently, Fmoc-Gln(Trt)-OH readily dissolves to form clear solutions at standard SPPS concentrations (e.g., 0.2 M to 0.5 M) in DMF, whereas unprotected Fmoc-Gln-OH is sparingly soluble and frequently precipitates during preactivation, leading to line blockages and failed couplings [1].

Evidence DimensionSolubility in DMF
Target Compound DataFmoc-Gln(Trt)-OH (Readily soluble, forms clear 10% w/v solutions)
Comparator Or BaselineFmoc-Gln-OH (Sparingly soluble, prone to precipitation)
Quantified DifferenceOrders of magnitude higher operational solubility in organic solvents
ConditionsAmbient temperature dissolution in N,N-Dimethylformamide (DMF)

Complete and rapid dissolution is an absolute prerequisite for automated liquid handling in commercial peptide synthesizers, preventing mechanical failures and aborted runs.

Dehydration side reaction
Class-level
Prevented vs Occurs (nitrile formation)
Avoids nitrile impurity co-elution
With carbodiimide reagents (DIC/DCC)
Enantiomeric purity
Reported
≥99.8% ee
Supports stereochemical integrity
Chiral HPLC analysis
Deprotection compatibility
Context-dependent
95% TFA, 1–3 h vs 1% TFA (Mtt)
Orthogonal to Boc/tBu protecting groups
No Trp alkylation observed

Automated Solid-Phase Synthesis of Long Therapeutic Peptides

Fmoc-Gln(Trt)-OH is the mandatory choice for automated SPPS of therapeutic peptides (e.g., GLP-1 analogues like Exenatide or Liraglutide) where multiple glutamine residues are present. Its high solubility in DMF ensures seamless operation of automated fluidics, while the Trt protection guarantees near-quantitative coupling efficiency per cycle, preventing the exponential yield drop associated with deletion sequences in long chains [1].

Syntheses Utilizing Strong Carboxyl Activation Strategies

In protocols relying on strong activating reagents (like DIC/Oxyma or HATU), the risk of primary amide dehydration to a nitrile is severe. Fmoc-Gln(Trt)-OH must be procured for these workflows, as the trityl group provides the necessary steric bulk to completely suppress this side reaction, ensuring the correct glutamine structure is incorporated without generating -18 Da impurities [1].

N-Terminal Glutamine Incorporation

When glutamine is positioned at the N-terminus of a peptide sequence, it is highly susceptible to spontaneous cyclization into pyroglutamate upon Fmoc deprotection. Procuring Fmoc-Gln(Trt)-OH protects the side chain until the final global cleavage step, effectively blocking the cyclization pathway and preserving the desired linear sequence for subsequent modifications or assays [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Large-scale peptide assembly
High-purity monomer with defined impurity limits
Sequence fidelity and truncation product control
Hydrophobic peptide sequences
High DMF solubility for efficient coupling
Mitigation of aggregation-mediated incomplete couplings
Peptides with native Gln amide functionality
Trt protection prevents nitrile formation
Nitrile impurity mitigation in carbodiimide synthesis
Multi-protecting group strategies
Orthogonal to Boc/tBu under standard TFA cleavage
Global deprotection compatibility without premature cleavage

XLogP3

7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

610.24677219 Da

Monoisotopic Mass

610.24677219 Da

Heavy Atom Count

46

UNII

D96P722NZE

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (97.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

132327-80-1

Wikipedia

Nalpha-Fmoc-Ndelta-trityl-L-glutamine

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